ethyl 2-(1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamido)acetate
Description
Ethyl 2-(1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamido)acetate is a heterocyclic compound featuring a 1,2,3-triazole core substituted with phenyl, pyrrole, and ethyl acetate groups. The triazole ring is known for its stability and versatility in medicinal chemistry and materials science. The pyrrole moiety introduces π-electron-rich characteristics, while the ethyl acetate side chain enhances solubility and influences conformational flexibility.
Properties
IUPAC Name |
ethyl 2-[(1-phenyl-5-pyrrol-1-yltriazole-4-carbonyl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-2-25-14(23)12-18-16(24)15-17(21-10-6-7-11-21)22(20-19-15)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATENGJHUMLMWGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=C(N(N=N1)C2=CC=CC=C2)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamido)acetate typically involves multi-step organic reactions. One common method includes the cycloaddition reaction of azides with alkynes to form the triazole ring, followed by the introduction of the pyrrole ring and the phenyl group through subsequent reactions. The final step often involves esterification to introduce the ethyl acetate moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamido)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in different applications.
Scientific Research Applications
Ethyl 2-(1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamido)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-(1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyrrole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways and processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Core Structural Features and Functional Groups
The target compound shares structural similarities with other triazole- and pyrrole-containing derivatives. A key analog is (Z)-ethyl 2-{5-[(2-benzylidene-3-oxo-2,3-dihydrobenzo[b][1,4]oxepin-6-yl)amino]methyl}pyrrolo[2,3-d][1,4]oxepin-6(7H)-yl]acetate (reported in ), which also contains a triazole ring linked to a fused aromatic system and an ethyl acetate side chain.
Table 1: Structural Comparison of Target Compound and Key Analog
Crystallographic and Conformational Analysis
The analog in exhibits an envelope conformation in its benzothiazine residue, with sulfur as the "flap" atom. The ethyl acetate side chain in both compounds likely adopts orientations stabilized by weak intramolecular C–H⋯O interactions, as seen in the analog’s crystal structure . Refinement tools like SHELXL and visualization software such as ORTEP are critical for resolving these features.
Electronic and Spectroscopic Considerations
While NMR data for the target compound are absent, describes a pyrrole-containing derivative with a fluorophenyl substituent, highlighting how electron-withdrawing groups (e.g., fluorine) influence chemical shifts in ¹H NMR. By comparison, the target compound’s phenyl and pyrrole groups may produce distinct electronic environments, affecting reactivity and solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
